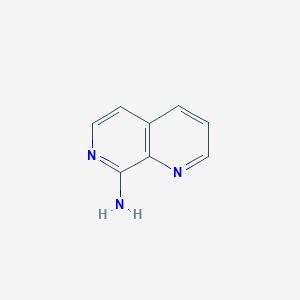

1,7-Naphthyridin-8-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1,7-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKLTZGZHDEBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371791 | |

| Record name | 1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-82-1 | |

| Record name | 1,7-Naphthyridin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Naphthyridin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,7 Naphthyridin 8 Amine and Its Derivatives

Established Synthetic Routes to the 1,7-Naphthyridine (B1217170) Scaffold

The construction of the 1,7-naphthyridine core is predominantly achieved through cyclization strategies, with the Friedländer condensation being a cornerstone methodology. More contemporary approaches, such as multi-component reactions, have also emerged as powerful tools for the synthesis of complex, fused 1,7-naphthyridine systems.

Friedländer Condensation Approaches for 1,7-Naphthyridines

The Friedländer synthesis, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic and versatile method for constructing quinoline (B57606) and naphthyridine skeletons. wikipedia.org This approach has been successfully applied to the synthesis of various substituted 1,7-naphthyridines. researchgate.net

A common strategy for synthesizing substituted 1,7-naphthyridines involves the condensation of aminopyridine derivatives, which serve as the ortho-aminoaryl component, with various ketones. Current time information in Bangalore, IN. Key pyridyl substrates include 3-amino-4-acetylpyridine and 3-aminoisonicotinaldehyde (B120943) (3-amino-4-formylpyridine). Current time information in Bangalore, IN.ntnu.no

The reaction of 3-amino-4-acetylpyridine with ketones can lead to the formation of 2,4-disubstituted 1,7-naphthyridines. For instance, its condensation with 4-acetylpyridine (B144475) in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) at room temperature yields the corresponding 2,4-disubstituted 1,7-naphthyridine in good yield. ntnu.no Similarly, the reaction of 3-aminoisonicotinaldehyde with various aryl ketones under basic conditions (NaH in THF) affords 2-aryl- and 2,3-diaryl-1,7-naphthyridines. Current time information in Bangalore, IN.ntnu.no The yields for these reactions can vary depending on the specific ketone used. Current time information in Bangalore, IN.

| Pyridyl Substrate | Ketone | Product | Yield (%) | Reference |

| 3-Amino-4-acetylpyridine | 4-Acetylpyridine | 2-(Pyridin-4-yl)-4-methyl-1,7-naphthyridine | 82 | Current time information in Bangalore, IN.researchgate.net |

| 3-Aminoisonicotinaldehyde | Acetophenone | 2-Phenyl-1,7-naphthyridine | 71 | Current time information in Bangalore, IN. |

| 3-Aminoisonicotinaldehyde | Deoxybenzoin | 2,3-Diphenyl-1,7-naphthyridine | 28 | Current time information in Bangalore, IN. |

| 3-Aminoisonicotinaldehyde | 1-(4-Pyridyl)ethanone | 2-(Pyridin-4-yl)-1,7-naphthyridine | 31 | Current time information in Bangalore, IN. |

An interesting variation of the Friedländer approach is the self-condensation of certain pyridyl substrates. For example, 3-amino-4-acetylpyridine can undergo a self-condensation reaction when treated with an excess of a strong base like sodium hydride in THF. This reaction proceeds in high yield and results in the formation of a dimeric product, 2-(3-aminopyridin-4-yl)-4-methyl-1,7-naphthyridine. Current time information in Bangalore, IN.

| Reactant | Product | Yield (%) | Reference |

| 3-Amino-4-acetylpyridine | 2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine | 97 | Current time information in Bangalore, IN. |

Multi-component Reactions for Fused 1,7-Naphthyridine Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. Several MCRs have been developed for the construction of fused 1,7-naphthyridine derivatives.

| Amine Component | Aldehyde Component | Isocyanide Component | Product | Overall Yield (%) | Reference |

| Methyl (E)-3-(2-aminophenyl)acrylate | Benzaldehyde | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | Methyl 3-benzyl-2-morpholino-5-phenylbenzo[f] Current time information in Bangalore, IN.dntb.gov.uanaphthyridine-1-carboxylate | 64 | mdpi.com |

| Methyl (E)-3-(2-aminophenyl)acrylate | 4-Bromobenzaldehyde | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | Methyl 3-benzyl-5-(4-bromophenyl)-2-morpholinobenzo[f] Current time information in Bangalore, IN.dntb.gov.uanaphthyridine-1-carboxylate | 55 | mdpi.com |

| Methyl (E)-3-(2-aminophenyl)acrylate | 2-Methoxybenzaldehyde | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | Methyl 3-benzyl-5-(2-methoxyphenyl)-2-morpholinobenzo[f] Current time information in Bangalore, IN.dntb.gov.uanaphthyridine-1-carboxylate | 26 | mdpi.com |

The Povarov reaction, a formal [4+2] cycloaddition, has been employed for the synthesis of dibenzo[b,f] Current time information in Bangalore, IN.dntb.gov.uanaphthyridine derivatives. dntb.gov.uathieme-connect.comsorbonne-universite.fr An iron(III)-catalyzed Povarov reaction of 1-(2-alkynylaryl)-2-pyrrolecarbaldehydes and arylamines provides an efficient route to these fused systems. thieme-connect.comresearchgate.net This method is characterized by its use of an environmentally friendly iron catalyst, mild reaction conditions, and high atom economy, leading to excellent yields of the desired products. thieme-connect.comresearchgate.net

| Aldehyde Component | Amine Component | Catalyst | Product | Yield (%) | Reference |

| 1-(2-(Phenylethynyl)phenyl)-1H-pyrrole-2-carbaldehyde | Aniline | FeCl₃ | 9-Phenyl-11H-dibenzo[b,f]pyrrolo[1,2-h] Current time information in Bangalore, IN.dntb.gov.uanaphthyridine | 92 | researchgate.netthieme-connect.com |

| 1-(2-((4-Methylphenyl)ethynyl)phenyl)-1H-pyrrole-2-carbaldehyde | Aniline | FeCl₃ | 9-(p-Tolyl)-11H-dibenzo[b,f]pyrrolo[1,2-h] Current time information in Bangalore, IN.dntb.gov.uanaphthyridine | 90 | thieme-connect.com |

| 1-(2-(Phenylethynyl)phenyl)-1H-pyrrole-2-carbaldehyde | 4-Methoxyaniline | FeCl₃ | 9-Phenyl-2-methoxy-11H-dibenzo[b,f]pyrrolo[1,2-h] Current time information in Bangalore, IN.dntb.gov.uanaphthyridine | 93 | thieme-connect.com |

While the above methods provide access to a wide range of substituted 1,7-naphthyridines, the synthesis of the parent 1,7-naphthyridin-8-amine is less commonly reported. However, a potential route involves the amination of a corresponding halogenated 1,7-naphthyridine. researchgate.net For instance, the conversion of a 1-halogeno-2,7-naphthyridine to its 1-amino counterpart has been demonstrated, suggesting that amination of 8-halo-1,7-naphthyridine could be a viable pathway to this compound. researchgate.net

Specific Synthesis of this compound

A notable and industrially applicable method for synthesizing 1,7-naphthyridine derivatives employs a multi-step process starting from readily available precursors. google.comwipo.int This approach is designed to be cost-effective and straightforward, making it suitable for large-scale production. google.com

A key synthetic route to 1,7-naphthyridine derivatives begins with 2-chloro-3-amino-pyridine. google.comwipo.int This starting material serves as a foundational block for building the bicyclic naphthyridine structure. The synthesis proceeds through a sequence of protection, formylation, and cyclization steps to yield the desired heterocyclic core. google.com This method highlights a common strategy in heterocyclic chemistry where a substituted pyridine (B92270) is used as a template for constructing a fused ring system.

Given the reactivity of amino groups with a wide array of reagents, their protection is a critical step in multi-step syntheses to prevent unwanted side reactions. google.comlibretexts.org In the synthesis starting from 2-chloro-3-amino-pyridine, the initial step involves protecting the amino group to form an intermediate compound. google.comwipo.int

Common strategies for protecting amino groups include:

Acylation: Converting the amine to an amide reduces the nucleophilicity of the nitrogen atom. libretexts.org

Carbamate Formation: Reagents like benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O) are frequently used to form carbamates (e.g., Cbz or Boc protecting groups), which are stable under various reaction conditions but can be removed selectively. organic-chemistry.org

Protonation: In acidic conditions, the amine is protonated to form an ammonium (B1175870) salt, which deactivates the nitrogen's lone pair. However, this method is not compatible with many reactions that require basic or neutral conditions. libretexts.org

The choice of protecting group is crucial and depends on the specific reaction conditions of subsequent steps and the desired deprotection method. For instance, the Cbz group is typically removed by hydrogenolysis, a mild method that preserves other sensitive functional groups. organic-chemistry.org

The final and key step in forming the 1,7-naphthyridine ring in this synthetic sequence is a cyclization reaction. google.com After the initial protection of the amino group and a subsequent hydroformylation reaction, the resulting intermediate undergoes a cyclization reaction with an acrylate (B77674) compound. google.comwipo.int This reaction is facilitated by the presence of a Lewis acid. google.com The Lewis acid activates the substrates, promoting the intramolecular ring closure to form the second pyridine ring of the naphthyridine core. google.comnih.gov The reaction is typically carried out in a solvent at elevated temperatures, for example, at 50-80°C. google.com This type of reaction, where a fused pyridine ring is formed, is a powerful tool in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the 1,7-naphthyridine core, particularly at the 8-amino position, has led to the development of derivatives with significant biological activities.

A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been designed and synthesized as potent kinase inhibitors. dntb.gov.uamdpi.comnih.gov The 2,7-naphthyridone scaffold has been identified as a promising lead structure for developing inhibitors of enzymes like c-Kit, VEGFR-2, and MET kinases. dntb.gov.uanih.govacs.org

The general synthetic approach involves constructing 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks. acs.org These chlorinated intermediates are then subjected to nucleophilic aromatic substitution reactions with various primary or secondary amines to introduce diversity at the 8-position. mdpi.comacs.org This strategy allows for the convenient construction of a combinatorial library of 8-amino substituted derivatives. acs.org

Preliminary biological screenings have identified compounds with excellent inhibitory activity. For example, specific derivatives have shown high potency against c-Kit and VEGFR-2 kinases, with IC₅₀ values in the nanomolar range. dntb.gov.uamdpi.comnih.gov

Table 1: Examples of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one Derivatives and their Characterization

| Compound ID | Name | Yield | Purity (HPLC) | ESI-MS (m/z) |

| 10f | 3-methyl-2-phenyl-8-((pyridin-3-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one | 78% | 97.9% | 343.4 [M+H]⁺ |

| 10g | 3-methyl-2-phenyl-8-((pyridin-4-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one | 67% | 97.7% | 343.4 [M+H]⁺ |

| 10o | 3-methyl-8-((pyridin-4-ylmethyl)amino)-2-(4-(trifluoromethoxy)phenyl)-2,7-naphthyridin-1(2H)-one | 79% | 99.4% | 427.4 [M+H]⁺ |

| Data sourced from Sun et al. mdpi.com |

The synthesis of 1,3-diamino-2,7-naphthyridines has been explored through various methods, including rearrangement reactions. mdpi.comnih.gov An efficient method involves using 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles as starting materials. mdpi.com The reaction of these compounds with cyclic amines leads to the formation of 1-amino-3-chloro derivatives. mdpi.com

A particularly interesting approach is the Smiles rearrangement, which has been applied for the first time in the 2,7-naphthyridine (B1199556) series to access these structures. nih.govmdpi.com This rearrangement provides a novel and effective pathway for the synthesis of 1,3-diamino-2,7-naphthyridines. mdpi.com The cyclization of certain alkoxyacetamide precursors can unexpectedly lead to these diamino derivatives via a Smiles-type rearrangement, in addition to the expected products. nih.govmdpi.com The rearrangement reaction's outcome can be influenced by steric factors, such as the nature of substituents on the naphthyridine ring and the amine used. mdpi.comnih.gov

Table 2: Examples of Substituted 2,7-Naphthyridine Intermediates

| Compound ID | Name | Yield | Melting Point (°C) |

| 2f | 1-Azepan-1-yl-3-chloro-7-isobutyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 82% | 123–125 |

| 2h | 7-Benzyl-3-chloro-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 84% | 128–129 |

| Data sourced from Sirakanyan et al. mdpi.com |

Methods for 6,8-Disubstituted 1,7-Naphthyridines

The synthesis of 6,8-disubstituted 1,7-naphthyridines has been a subject of significant research, largely driven by their potential as potent and selective phosphodiesterase type 4D (PDE4D) inhibitors. A key strategy in this area involves palladium-catalyzed cross-coupling reactions. researchgate.net This approach has proven effective for introducing a variety of substituents at the 6 and 8 positions of the 1,7-naphthyridine core. researchgate.net

One documented method starts with the acylation of the dianion derived from a tert-butylamide, which is then followed by cyclization of the resulting intermediate ketones with ammonium acetate (B1210297) to furnish 8-hydroxy-6-substituted-1,7-naphthyridines. researchgate.net Further functionalization can be achieved through palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, to introduce aryl groups at the 8-position. researchgate.net

A different approach to obtaining substituted 1,7-naphthyridines involves the cyclization of 2-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide, which yields 6-amino-8-bromo-1,7-naphthyridine. sphinxsai.com This intermediate serves as a versatile scaffold for further derivatization at both the 6 and 8 positions.

Table 1: Selected Synthetic Methods for 6,8-Disubstituted 1,7-Naphthyridines

| Starting Materials | Key Reactions | Product Type | Reference |

| tert-Butylamide, Ketones | Acylation, Cyclization | 8-Hydroxy-6-substituted-1,7-naphthyridines | researchgate.net |

| 2-Cyano-3-methylpyridine, Cyclohexane-1,4-dicarboxylic acid dimethyl ester, 3-Fluorophenylboronic acid | Multi-step synthesis including equilibration | 4-[8-(3-Fluorophenyl) rsc.orgacs.orgnaphthyridin-6-yl]-trans-cyclohexanecarboxylic acid | acs.org |

| 2-Cyano-3-pyridylacetonitrile | Cyclization with HBr | 6-Amino-8-bromo-1,7-naphthyridine | sphinxsai.com |

Scalable and Industrially Relevant Synthetic Protocols

The development of scalable and industrially viable synthetic routes for 1,7-naphthyridine derivatives is crucial for their transition from laboratory curiosities to accessible chemical entities. A key challenge often lies in moving from small-scale laboratory syntheses to large-scale production while maintaining efficiency, safety, and cost-effectiveness.

Another approach with industrial potential involves a three-step synthesis starting from 2-chloro-3-amino-pyridine. google.com This method includes protection of the amino group, a hydroformylation reaction under alkaline conditions, and a subsequent cyclization with an acrylate compound catalyzed by a Lewis acid. google.com This route is highlighted as being suitable for industrial production due to its low cost and simple operation. google.com The resulting 8-chloro-1,7-naphthyridine-3-carbaldehyde (B11901805) is a key intermediate for various drug candidates. google.com

The Friedländer annulation is a classical and widely used method for synthesizing quinolines and naphthyridines. acs.orgresearchgate.net Recent advancements have focused on making this reaction more suitable for large-scale applications. For instance, gram-scale synthesis of 1,8-naphthyridines has been achieved in water using an inexpensive and biocompatible ionic liquid as a catalyst. nih.govresearchgate.net While this specific example pertains to the 1,8-isomer, the principles of using water as a solvent and a recyclable catalyst are highly relevant for developing scalable syntheses of other naphthyridine isomers, including 1,7-naphthyridines.

Exploration of Green Chemistry Approaches in 1,7-Naphthyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including naphthyridines, to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

One prominent green strategy is the use of water as a solvent. An efficient and environmentally friendly protocol for the synthesis of benzo[c]pyrazolo acs.orgacs.orgnaphthyridine derivatives has been developed using a regioselective multi-component "on-water" reaction. rsc.orgrsc.org This method involves the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) and features short reaction times and reduced waste. rsc.orgrsc.org

Microwave-assisted organic synthesis (MAOS) is another green technique that has been successfully employed for the synthesis of 1,7-naphthyridines. sphinxsai.com A microwave-promoted method starting from 2-cyano-3-pyridylacetonitrile provides a clean, efficient, and environmentally benign route to 1,7-naphthyridine and its derivatives in excellent yields and high purity. sphinxsai.com Similarly, microwave irradiation has been utilized in the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile, highlighting the broad applicability of this technology in naphthyridine synthesis. derpharmachemica.com

Furthermore, catalyst-free and additive-free reactions in water represent a significant advancement in green synthesis. A three-component domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione under microwave irradiation in water has been established for the synthesis of indeno[1,2-b] rsc.orgnih.govnaphthyridine derivatives. bohrium.com This method boasts features such as the use of water as a solvent, short reaction times, and ease of product separation without the need for column chromatography. bohrium.com

Table 2: Green Chemistry Approaches in Naphthyridine Synthesis

| Green Approach | Key Features | Target Naphthyridine Type | Reference |

| "On-water" reaction | Use of water as a green solvent, short reaction time, reduced waste | Benzo[c]pyrazolo acs.orgacs.orgnaphthyridines | rsc.orgrsc.org |

| Microwave-assisted synthesis | Efficient, clean, environmentally benign, excellent yields | 1,7-Naphthyridines and 2,6-Naphthyridines | sphinxsai.comderpharmachemica.com |

| Catalyst-free domino reaction in water | Water as solvent, no catalyst/additive, short reaction time, easy separation | Indeno[1,2-b] rsc.orgnih.govnaphthyridines | bohrium.com |

| Ionic liquid catalysis in water | Gram-scale synthesis, biocompatible catalyst, easy product separation | 1,8-Naphthyridines | nih.govresearchgate.net |

Reactivity and Reaction Mechanisms of 1,7 Naphthyridin 8 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Naphthyridine Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic systems like naphthyridines. smolecule.comwikipedia.org The inherent electron-withdrawing nature of the naphthyridine ring, caused by the presence of two nitrogen atoms, facilitates the attack of nucleophiles.

Influence of Steric Hindrance and Electron Deficiency on Reactivity

The regioselectivity and rate of SNAr reactions on naphthyridine rings are governed by a combination of electronic and steric factors. mdpi.com The electron deficiency at various carbon positions, which can be quantified by electrostatic potential (ESP) charges, is a key determinant of reactivity. mdpi.com However, when electronic differences between potential reaction sites are negligible, steric hindrance often becomes the controlling factor. mdpi.comresearchgate.net

For instance, in the case of 1,3-dichloro-2,7-naphthyridines, ESP charge calculations revealed minimal difference between the charges of the carbon atoms at positions 1 and 3. researchgate.net Consequently, the preferential substitution of the chlorine atom at the 1-position by amines is attributed to the steric hindrance imposed by the cyano group at the 4-position, which impedes attack at C-3. mdpi.comresearchgate.net This highlights the critical role of steric accessibility in directing the outcome of SNAr reactions on substituted naphthyridine rings. The electron-withdrawing groups positioned ortho or para to a leaving group generally enhance reactivity by stabilizing the negatively charged Meisenheimer intermediate formed during the nucleophilic attack. smolecule.com

| Reactant | Nucleophile | Major Product | Controlling Factor | Reference |

| 1,3-Dichloro-2,7-naphthyridine | Cyclic Amines | 1-Amino-3-chloro-2,7-naphthyridine | Steric Hindrance | mdpi.com, researchgate.net |

| 4-Chloro-3-nitropyridine | Ethyl acetoacetate | Naphthyridine core precursor | Electronic Activation | smolecule.com |

Cyclization and Rearrangement Mechanisms

The 1,7-naphthyridine (B1217170) scaffold is prone to various cyclization and rearrangement reactions, often leading to the formation of novel heterocyclic systems. These transformations are influenced by the substituents on the ring and the reaction conditions.

Rearrangement Processes in Diamino- and Amino-oxo-naphthyridines

Derivatives of 1,7-naphthyridin-8-amine, such as 1,3-diamino- and 1-amino-3-oxo-naphthyridines, undergo intriguing rearrangement reactions. mdpi.comresearchgate.net A notable example is the Smiles rearrangement, which has been observed in the 2,7-naphthyridine (B1199556) series. fao.orgmdpi.com This rearrangement allows for the synthesis of 1-amino-3-oxo-2,7-naphthyridines from 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines under the action of a base. mdpi.com

The rearrangement of 1,3-diamino-2,7-naphthyridines is influenced by both the substituent at the 7-position and the nature of the cyclic amine at the 1-position, with steric effects playing a significant role. mdpi.comresearchgate.netnih.gov In contrast, the rearrangement of 1-amino-3-oxo-2,7-naphthyridines with amines proceeds more readily and appears to be less affected by the steric bulk of the alkyl and cyclic amine groups. researchgate.netnih.gov These rearrangements provide a regioselective route to 1-oxo-2,7-naphthyridine derivatives. mdpi.com

Furthermore, cyclization reactions of appropriately substituted naphthyridines can lead to fused heterocyclic systems. For example, 6-amino-8-bromo-1,7-naphthyridine can be converted to 6,8-dihydrazino-1,7-naphthyridine, which upon oxidation yields the parent 1,7-naphthyridine. sphinxsai.com

| Starting Material | Reagent/Condition | Product Type | Key Observation | Reference |

| 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines | Sodium Hydroxide (B78521) | 1-Amino-3-oxo-2,7-naphthyridines | Smiles Rearrangement | mdpi.com |

| 1,3-Diamino-2,7-naphthyridines | Heat/Amines | Rearranged Diamino derivatives | Influenced by steric factors | mdpi.com, researchgate.net, nih.gov |

| 1-Amino-3-oxo-2,7-naphthyridines | Amines | Rearranged Amino-oxo derivatives | Faster reaction, less steric influence | researchgate.net, nih.gov |

Mechanistic Insights from Quantum Chemical Calculations

To gain a deeper understanding of the reaction mechanisms and reactivity patterns of naphthyridine derivatives, quantum chemical calculations have proven to be an invaluable tool. acs.orgacs.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) calculations are widely employed to model reaction pathways, calculate the energies of intermediates and transition states, and thus elucidate reaction mechanisms. arxiv.orgyoutube.com For instance, DFT calculations have been used to investigate the dehydration of alcohols, a fundamental reaction type, by examining the thermochemistry and optimizing geometries for various basis sets. arxiv.org Such calculations can provide a quantitative basis for understanding reaction feasibility and selectivity. nih.gov

In the context of naphthyridine chemistry, DFT has been used to calculate ESP charges to predict sites of nucleophilic attack. mdpi.comnih.gov These calculations can explain the increased tendency of certain groups, like a cyano group, to undergo nucleophilic attack during a rearrangement process due to a calculated increase in positive charge. researchgate.netnih.gov

Role of Hydrogen Bonding in Reaction Catalysis and Yield Enhancement

Hydrogen bonding plays a crucial role in mediating and catalyzing various organic reactions. acs.orgacs.org Its importance has been highlighted in the synthesis of 1,8-naphthyridines via the Friedländer reaction, where a choline (B1196258) hydroxide catalyst forms hydrogen bonds with the reactants, facilitating the reaction in water. acs.orgacs.orgresearchgate.net

Theoretical studies, including DFT and noncovalent interaction (NCI) plot analysis, have confirmed that these hydrogen bonds are pivotal for the catalytic cycle. acs.orgacs.org The ability of a catalyst to act as both a proton acceptor and a hydrogen-bond donor can significantly lower the activation energy of a reaction. acs.org Furthermore, hydrogen bonding interactions between amide hydrogens and carboxylate oxygens have been shown to be important in the formation of dirhodium(II) complexes with amide-functionalized naphthyridine ligands, influencing their structure and catalytic activity. nih.gov The presence of four hydrogen bonds in an unnatural naphthyridine:imidazopyridopyrimidine base pair has also been a subject of study, demonstrating the significance of these interactions in molecular recognition. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1,7 Naphthyridin 8 Amine Compounds

Advanced NMR Spectroscopy (¹H, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

For the 1,7-naphthyridine (B1217170) scaffold, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) are highly sensitive to the substitution pattern on the bicyclic ring system. The protons on the pyridine (B92270) ring containing the amino group (positions 5, 6, and 8) and the protons on the second pyridine ring (positions 2, 3, and 4) exhibit characteristic splitting patterns that confirm their relative positions. The amine protons (NH₂) usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the naphthyridine ring system also show distinct signals in the aromatic region (typically δ 110–160 ppm). The carbon atom bearing the amino group (C8) is significantly shielded compared to the other quaternary carbons due to the electron-donating nature of the amine. Data for derivatives, such as 2-amino-4-substituted-1,8-naphthyridine-3-carbonitriles, provide insight into the expected chemical shifts in related structures. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Naphthyridine Derivative Data for 2-Amino-4-(4-chlorophenyl)-1,8-naphthyridine-3-carbonitrile in DMSO-d₆. semanticscholar.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH₂ | 8.34 (s, 2H) | - |

| H-5 | 8.52 (d, J=6.8 Hz, 1H) | - |

| H-6 | 7.34-7.22 (m, 1H) | 110.03 |

| H-7 | 7.98–7.95 (m, 1H) | 124.45 |

| Aromatic (Phenyl) | 7.64 (d, J=9.3 Hz, 1H), 7.55–7.48 (m, 1H) | 129.33, 132.96 |

| C-2 | - | 154.63 |

| C-3 | - | 87.64 |

| C-4 | - | 157.94 |

| C-4a | - | 116.88 |

| C-8 | - | 144.78 |

| C-8a | - | 112.64 |

Note: The table presents data for a related naphthyridine structure to illustrate typical chemical shift ranges. Assignments for the parent 1,7-naphthyridin-8-amine would differ based on its specific substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the IR spectrum is characterized by several key absorption bands:

N-H Stretching: As a primary amine, it will exhibit two distinct N-H stretching vibrations in the region of 3500-3200 cm⁻¹. wpmucdn.com These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group.

C-H Aromatic Stretching: Sharp absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), which are characteristic of C-H bonds on the aromatic naphthyridine ring.

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are observed in the 1650-1450 cm⁻¹ region. These bands confirm the presence of the heterocyclic aromatic system.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1550 cm⁻¹ range and can sometimes overlap with the aromatic ring stretches. libretexts.org

C-N Stretching: The stretching vibration for the aromatic carbon to nitrogen (amine) bond is found in the 1350-1200 cm⁻¹ region. libretexts.org

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3500 - 3200 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |

| N-H Bending (Scissoring) | 1650 - 1550 | Primary Amine (-NH₂) |

| Aromatic C=C and C=N Stretch | 1650 - 1450 | Naphthyridine Ring |

| Aromatic C-N Stretch | 1350 - 1200 | Ar-NH₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound through the determination of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₈H₇N₃), the monoisotopic mass is 145.064 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 145. The fragmentation pattern provides structural information. The naphthyridine ring is relatively stable, but characteristic losses can be expected. The fragmentation of the parent 1,7-naphthyridine shows losses of HCN (27 Da), indicating the cleavage of the pyridine rings. nist.gov For the 8-amino derivative, fragmentation would likely involve the loss of the amino group (-NH₂) or related fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Description |

| [M]⁺ | 145.06345 | Molecular Ion |

| [M+H]⁺ | 146.07128 | Protonated Molecule |

| [M+Na]⁺ | 168.05322 | Sodium Adduct |

| [M-H]⁻ | 144.05672 | Deprotonated Molecule |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

The structural basis for the biological activity of this compound has been investigated through co-crystallization studies with target proteins. This compound has been successfully co-crystallized with Protein Kinase A (PKA), providing atomic-level insights into its binding mode. researchgate.net The crystal structure of this compound in complex with PKA was determined and deposited in the Protein Data Bank (PDB) with the code 6Y2O. researchgate.net Additionally, a crystal structure of a derivative complexed with human phosphodiesterase 10 has been reported (PDB code: 5SHK), highlighting the versatility of this scaffold in interacting with different biological targets. genophore.com These studies are fundamental to structure-aided drug design, allowing for the rational optimization of ligand-protein interactions. researchgate.net

Analysis of the co-crystal structure of this compound with PKA reveals a well-defined hydrogen bonding network that anchors the ligand in the active site. researchgate.net Specifically, the 8-amino group and the N1 atom of the naphthyridine ring form crucial hydrogen bonds with the backbone carbonyl oxygen of Glu121 and the backbone amide hydrogen of Val123 in the hinge region of the kinase, respectively. researchgate.net This bidentate hydrogen-bonding pattern is a classic interaction mode for kinase inhibitors. Comparing structures obtained from co-crystallization versus soaking experiments showed a nearly identical binding mode, with a root-mean-square deviation (RMSD) of only 0.1 Å for the ligand, indicating a stable and well-defined binding pose. researchgate.net The only notable difference was a minor shift in the position of the Thr183 residue, demonstrating that the ligand can bind without inducing significant conformational changes in the protein's active site. researchgate.net

While specific Hirshfeld surface analysis for this compound is not prominently reported in the searched literature, this computational technique is invaluable for analyzing intermolecular interactions in the crystalline state. Hirshfeld surface analysis maps the regions of close contact between neighboring molecules in a crystal, providing a visual and quantitative summary of all intermolecular interactions.

Electronic Absorption and Fluorescence Spectroscopy

The electronic spectra of naphthyridine derivatives are characterized by absorption bands in the UV-visible region, which are sensitive to the substitution pattern on the heterocyclic core. In the case of amino-substituted naphthyridines, the position and intensity of these bands provide valuable insights into the electronic transitions within the molecule.

The UV-visible absorption spectra of naphthyridine compounds are dominated by π→π* transitions. For instance, various 1,8-naphthyridine (B1210474) derivatives exhibit intense absorption bands in the range of 320-390 nm, which are assigned to these transitions. ias.ac.in The introduction of an amino group, as in this compound, is expected to influence these transitions significantly due to the electron-donating nature of the amino substituent. This can lead to a red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted naphthyridine core.

The electronic absorption spectra of several 1,8-naphthyridine derivatives have been studied in detail. For example, two ligands with a 1,8-naphthyridine core showed similar electronic absorption spectra with a maximum absorption (λmax) at approximately 330 nm, which was tentatively assigned to a π→π* transition. researchgate.net In another study, pyrrolo[1,5-a]-1,8-naphthyridine derivatives displayed absorption maxima around 390 nm, also attributed to π→π* transitions. ias.ac.in For a series of 2,7-dialkylamino-4-methyl- acs.org-naphthyridines, UV absorptions were observed between 320 and 400 nm. mdpi.com While these examples pertain to the 1,8-naphthyridine isomer, they provide a reasonable approximation for the expected behavior of the this compound, where similar π→π* transitions would be the primary feature of the electronic spectrum.

The fluorescence properties of amino-naphthyridines are also of significant interest. Many naphthyridine derivatives are known to be fluorescent, and the position of the emission maximum is dependent on the molecular structure and the solvent environment. For instance, 2,7-dialkylamino-4-methyl- acs.org-naphthyridines exhibit blue fluorescence in diluted solutions, with emission bands observed between 360 and 500 nm upon excitation at 340 nm. mdpi.com The fluorescence behavior is a key characteristic that can be exploited in various applications, such as in the development of fluorescent probes.

| Compound Family | Absorption λmax (nm) | Emission λmax (nm) | Transition Assignment |

| Pyrrolo[1,5-a]-1,8-naphthyridines | ~390 | - | π→π |

| Boc-L-alanine-1,8-naphthyridine Ligands | ~330 | - | π→π |

| 2,7-Dialkylamino-4-methyl- acs.org-naphthyridines | 320-400 | 360-500 | n→π* and π→π* |

Integration of Spectroscopic Data with Computational Chemistry

To gain a deeper understanding of the electronic transitions observed in the experimental spectra, computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool. science.gov TD-DFT calculations can predict the electronic absorption spectra of molecules, providing information on excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the transitions.

The application of TD-DFT has been successful in corroborating experimental findings for various naphthyridine derivatives. For instance, in a study of pyrrolo[1,5-a]-1,8-naphthyridine derivatives, the calculated absorption maxima using TD-DFT were in good agreement with the experimental results, with deviations of less than 11%. ias.ac.in These calculations confirmed that the observed absorption bands were indeed due to π→π* transitions by analyzing the electron distribution in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ias.ac.in

Similarly, for other 1,8-naphthyridine systems, TD-DFT calculations have been employed to assign the electronic transitions observed in their UV-vis spectra. niscpr.res.in The calculations can also provide insights into the influence of substituents and solvent effects on the spectroscopic properties. By modeling the molecule in different solvent environments, it is possible to predict shifts in the absorption and emission spectra, which can then be compared with experimental data.

The integration of experimental spectroscopic data with computational results provides a powerful approach for the structural elucidation and characterization of novel compounds like this compound. While experimental data for this specific compound is not extensively available, the established methodologies from studies on related naphthyridine structures demonstrate a clear path for its comprehensive spectroscopic analysis. The combination of UV-visible and fluorescence spectroscopy with TD-DFT calculations would allow for a detailed understanding of its electronic structure and photophysical properties.

| Computational Method | Application | Key Findings |

| TD-DFT | Prediction of UV-vis spectra | Good agreement between calculated and experimental absorption maxima for naphthyridine derivatives. ias.ac.in |

| TD-DFT | Analysis of electronic transitions | Confirmation of π→π* transitions through HOMO-LUMO analysis. ias.ac.in |

| DFT/TD-DFT | Investigation of solvent effects | Analysis of electronic spectra in different solvent environments. worldscientific.com |

Computational Chemistry and Theoretical Investigations of 1,7 Naphthyridin 8 Amine

Density Functional Theory (DFT) Studies

Computational Support for Experimental Findings

A thorough search of scientific databases and literature indicates a lack of published studies that provide explicit computational support for experimental findings specifically for 1,7-Naphthyridin-8-amine. While experimental data on the synthesis and biological activity of some of its derivatives exist, these are not consistently accompanied by computational validations such as density functional theory (DFT) calculations or other theoretical investigations that correlate directly with the reported experimental outcomes for this specific isomer.

Molecular Docking Simulations

Molecular docking studies are a cornerstone of computational drug design, used to predict the binding orientation and affinity of a small molecule to a target protein.

Detailed molecular docking studies reporting the binding energy and specific molecular interactions of this compound or its derivatives with biological targets are not extensively documented. While some patent literature mentions derivatives of this compound in the context of their interaction with targets like the PD-1/PD-L1 pathway, specific data tables with binding energies (e.g., in kcal/mol) and detailed analyses of hydrogen bonds, hydrophobic interactions, or other non-covalent interactions are not provided. tandfonline.comuj.edu.pl For instance, a patent by the Shanghai Institute of Materia Medica mentions this compound derivatives as part of a series of PD-1/PD-L1 antagonists, but does not disclose specific binding energy data from molecular docking simulations. tandfonline.com

Table 1: Molecular Docking Data for this compound Derivatives (No publicly available data)

| Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| No specific data available in the reviewed literature. |

The correlation of global reactivity descriptors (e.g., HOMO-LUMO gap, chemical hardness, electronegativity) with the biological properties of this compound has not been a subject of specific investigation in the available literature. Such studies are crucial for understanding the electronic properties of a molecule and how they relate to its biological activity. The absence of this data limits the ability to build predictive models based on its fundamental electronic structure.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

Molecular dynamics simulations provide insights into the dynamic behavior and stability of a ligand-receptor complex over time. There is a lack of published research detailing MD simulations performed on complexes involving this compound. Such studies would be valuable for assessing the stability of the binding pose predicted by molecular docking and for understanding the conformational changes that may occur upon binding. A 2020 study mentions the use of molecular dynamics simulations in the context of G12C inhibitors, including a reference to this compound, but does not provide specific results or analysis of the stability of its ligand-receptor complexes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity.

Specific QSAR studies focusing on this compound and its derivatives are not present in the accessible scientific literature. While a patent for substituted quinolines as NF-κB-inducing kinase (NIK) inhibitors mentions the development of a molecular docking-based QSAR model for indole-aminopyrimidine derivatives, it does not provide a specific QSAR model or data for this compound derivatives. justia.com A comprehensive QSAR analysis would require a dataset of derivatives with varying substituents and their corresponding biological activities, which is not currently available for this specific compound.

Table 2: QSAR Model Data for this compound Derivatives (No publicly available data)

| QSAR Model Equation | Statistical Parameters (r², q²) | Descriptors | Reference |

|---|---|---|---|

| No specific data available in the reviewed literature. |

1,7 Naphthyridin 8 Amine As a Building Block and Ligand in Advanced Materials and Catalysis

Application as a Building Block in Complex Organic Synthesis

The rigid, planar structure of the naphthyridine core, combined with the reactive amino group, makes 1,7-naphthyridin-8-amine a valuable synthon in organic synthesis. This allows for its incorporation into larger, more complex molecular frameworks with tailored properties.

Synthesis of Host-Guest Systems

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to applications in sensing, catalysis, and drug delivery. The defined geometry and hydrogen-bonding capabilities of the 1,7-naphthyridine (B1217170) unit are advantageous in constructing such systems. For instance, naphthyridine derivatives have been utilized in the formation of molecular tweezers and other synthetic receptors. The arrangement of nitrogen atoms is optimal for the chelation of various metal cations and for the molecular recognition of synthetic receptors. researchgate.net

Cyclodextrins are commonly used as host molecules in these systems due to their ability to form inclusion complexes with guest molecules. mdpi.com The interaction between the host and guest is driven by various intermolecular forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.gov The formation of these host-guest complexes can alter the physicochemical properties of the guest molecule. mdpi.com

| Host System Type | Guest Molecule Type | Key Interactions | Potential Application |

|---|---|---|---|

| Molecular Tweezer | Aromatic Compounds | π-π stacking, Hydrogen Bonding | Molecular Recognition |

| Synthetic Receptor | Metal Cations | Chelation, Electrostatic | Sensing |

| Cyclodextrin-based Assembly | Hydrophobic Drugs | Hydrophobic Inclusion | Drug Delivery |

Self-Assembling Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. The directional hydrogen-bonding capabilities of the 8-amino-1,7-naphthyridine moiety are key to its use in creating self-assembling systems. These systems can form various supramolecular structures, such as ribbons, sheets, and more complex three-dimensional networks. The principles of self-assembly are largely driven by achieving thermodynamic stability. nih.gov

This phenomenon is common in amphiphilic molecules, which possess both solvent-loving (lyophilic) and solvent-hating (lyophobic) parts. nih.gov The hydrophobic effect is a primary driving force, minimizing contact between nonpolar groups and water. nih.gov This leads to the formation of structures like micelles and vesicles. nih.gov By modifying the this compound core with different functional groups, the nature and dimensionality of the self-assembled structures can be controlled.

Role as a Ligand in Coordination Chemistry

The two nitrogen atoms within the 1,7-naphthyridine ring system, along with the exocyclic amino group, provide multiple binding sites for metal ions. This makes this compound and its derivatives versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.

Complex Formation Reactions

This compound can act as a bidentate or tridentate ligand, depending on the coordination preferences of the metal ion and the reaction conditions. The nitrogen atoms of the pyridine (B92270) rings and the amino group can all participate in binding to a metal center. The formation of these complexes is often characterized by changes in spectroscopic properties, such as color changes, which can be monitored by UV-Vis spectroscopy. The coordination modes of multidentate amine ligands can vary, leading to different geometries such as trigonal pyramidal or trigonal prismatic, depending on the metal's ionic radius and substituents. bham.ac.uk

| Metal Ion | Typical Coordination Number | Resulting Complex Geometry | Characterization Technique |

|---|---|---|---|

| Copper(II) | 4 or 6 | Square Planar or Octahedral | UV-Vis, X-ray Crystallography |

| Iron(II)/(III) | 6 | Octahedral | Mössbauer Spectroscopy, Cyclic Voltammetry |

| Ruthenium(II) | 6 | Octahedral | NMR, Luminescence Spectroscopy |

Metal-Ligand Charge Transfer (LMCT) in Complexes

In complexes formed with this compound, electronic transitions can occur where an electron is excited from a ligand-based molecular orbital to a metal-based d-orbital. This process is known as a ligand-to-metal charge transfer (LMCT). libretexts.org These transitions are typically intense and occur in the UV-visible region of the electromagnetic spectrum, often resulting in strongly colored complexes. libretexts.org The energy of the LMCT band is dependent on the nature of the metal ion and the specific structure of the ligand. LMCT transitions result in the reduction of the metal. libretexts.org

The occurrence of LMCT is favored when the ligand has high-energy filled orbitals and the metal has low-energy empty or partially filled d-orbitals. libretexts.org The amino group on the 1,7-naphthyridine ring can enhance the electron-donating ability of the ligand, thereby facilitating LMCT processes.

Dinucleating Ligands in Diiron Complexes

Derivatives of naphthyridines have been successfully employed as dinucleating ligands, which are capable of binding two metal ions in close proximity. researchgate.net This is particularly relevant in the study of diiron complexes, which serve as models for the active sites of various metalloenzymes. nih.govacs.orgacs.org The 1,8-naphthyridine (B1210474) framework, a close isomer of 1,7-naphthyridine, has been shown to support the formation of stable dimetallic complexes with variable metal-metal distances and geometries. researchgate.net

These diiron complexes, supported by naphthyridine-based ligands, have been investigated for their electrochemical properties and their ability to model the features of non-heme diiron enzymes. nih.govacs.org For example, a bis(μ-carboxylato)(μ-1,8-naphthyridine)diiron(II) complex has been prepared and studied using cyclic voltammetry, revealing reversible one-electron redox waves. nih.govacs.org The design of these ligands allows for an open coordination site on each metal center, which is of interest for the development of catalysts. rsc.org

Integration into Scaffolds for Library Synthesis

The strategic incorporation of privileged scaffolds—molecular frameworks with a proven affinity for biological targets—is a cornerstone of modern medicinal chemistry and materials science. The 1,7-naphthyridine core is considered one such scaffold due to its presence in various biologically active compounds. This compound serves as an excellent starting point for the construction of compound libraries, primarily due to the synthetic tractability of its exocyclic amino group. This amine provides a convenient handle for the introduction of diverse chemical functionalities, allowing for a systematic exploration of the chemical space around the 1,7-naphthyridine core.

The reactivity of the 8-amino group allows for its derivatization through a variety of well-established chemical transformations. This versatility enables the generation of a wide range of analogues, each with potentially unique biological or material properties. The planar and rigid nature of the 1,7-naphthyridine ring system provides a well-defined orientation for the appended substituents, which is crucial for structure-activity relationship (SAR) studies.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, facilitating the discovery of new molecules with desired properties. The structure of this compound is particularly amenable to combinatorial approaches. The primary amino group at the 8-position can readily participate in a variety of coupling reactions to generate a library of derivatives.

Key reactions for the diversification of the this compound scaffold include:

Amide Bond Formation: Coupling of the amine with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) is a straightforward method to introduce a wide array of substituents. This reaction is robust and high-yielding, making it ideal for parallel synthesis.

Sulfonylation: Reaction with various sulfonyl chlorides can be employed to generate a library of sulfonamides.

Reductive Amination: Condensation with a library of aldehydes or ketones, followed by reduction, can introduce a diverse range of secondary or tertiary amine functionalities.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to libraries of ureas and thioureas, respectively.

Table 1: Representative Building Blocks for Combinatorial Synthesis with this compound

| Reaction Type | Building Block Class | Example |

| Amidation | Carboxylic Acids | Acetic acid, Benzoic acid, Phenylacetic acid |

| Sulfonylation | Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride |

| Reductive Amination | Aldehydes/Ketones | Benzaldehyde, Acetone, Cyclohexanone |

| Urea Formation | Isocyanates | Phenyl isocyanate, Methyl isocyanate |

Potential in Catalysis

The utility of naphthyridine derivatives extends into the realm of catalysis, where they can function as ligands for transition metals. The nitrogen atoms within the 1,7-naphthyridine ring system, along with the exocyclic amino group, can act as coordination sites for metal ions. The arrangement of these nitrogen atoms in this compound suggests its potential to act as a bidentate ligand, chelating a metal center through the N7 ring nitrogen and the N8 of the amino group. Such chelation can enhance the stability and modulate the reactivity of the resulting metal complex.

While the catalytic applications of this compound itself are not extensively documented, the broader class of naphthyridine-based ligands has shown considerable promise in various catalytic transformations. For instance, ruthenium complexes bearing substituted 1,8-naphthyridine ligands have been investigated for their catalytic activity in the transfer hydrogenation of aldehydes. ntu.edu.tw It is plausible that metal complexes of this compound could exhibit similar catalytic prowess.

The electronic properties of the 1,7-naphthyridine scaffold can be fine-tuned through substitution, which in turn can influence the catalytic activity of its metal complexes. The ability to modify the ligand environment around a metal center is crucial for optimizing catalyst performance, including activity, selectivity, and turnover number. The synthetic accessibility of derivatives of this compound, as discussed in the context of library synthesis, would be advantageous in the development of tailored ligands for specific catalytic applications. The coordination of this compound to a metal center could create a chiral environment if the ligand is appropriately substituted, opening up possibilities for asymmetric catalysis.

Structure Activity Relationship Sar Studies of 1,7 Naphthyridin 8 Amine Derivatives

Modifications and Their Impact on Biological Efficacy

The biological activity of 1,7-naphthyridin-8-amine derivatives is profoundly influenced by modifications at various positions of the naphthyridine core and the 8-amino group. Research has shown that even minor structural alterations can lead to significant changes in potency and selectivity. For instance, in the context of kinase inhibition, the introduction of different substituents on the naphthyridine ring can dramatically alter the inhibitory profile of the compounds.

One notable study on a closely related 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one scaffold, which shares the key 8-amino-naphthyridine feature, demonstrated that substitutions at the 8-amino position are critical for activity. The nature of the substituent directly impacts the interaction with the target kinase, leading to variations in inhibitory concentration (IC50) values. For example, the introduction of a piperidinyl group at this position was found to be a key determinant of potency against certain kinases.

Influence of Substituents on Activity Profiles

The strategic placement of various substituents on the this compound core allows for the fine-tuning of its biological activity. The electronic nature (electron-donating or electron-withdrawing) and the size of these substituents can dictate the binding affinity and selectivity of the molecule for its biological target.

In the development of kinase inhibitors based on the 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one core, a systematic exploration of substituents on the 8-amino group revealed clear SAR trends. For instance, the presence of a hydrogen bond donor and acceptor functionalities within the substituent at the 8-position was found to be beneficial for potent inhibition. This suggests that these groups are likely involved in key hydrogen bonding interactions within the ATP-binding pocket of the target kinases.

Moreover, the substitution pattern on the N-2 phenyl ring also plays a significant role. The introduction of various functional groups at different positions of this phenyl ring can modulate the compound's pharmacokinetic properties and its interaction with the hydrophobic regions of the kinase active site. The interplay between the substituents on the 8-amino group and the N-2 phenyl ring highlights the importance of considering the entire molecular architecture when designing new derivatives with improved activity profiles.

Conformational Analysis and its Correlation with Activity

For kinase inhibitors, the planarity of the naphthyridine core is often important for effective stacking interactions within the ATP binding site. However, the substituents attached to this core can adopt various conformations, and the lowest energy conformation is not always the bioactive one. Molecular modeling and computational studies are often employed to predict the likely binding poses and to understand the conformational requirements for activity. These studies can help in rationalizing the observed SAR and in designing new molecules with optimized geometries for enhanced biological efficacy. The torsional angles between the naphthyridine core and its substituents, for example, can significantly impact the ability of the molecule to form crucial interactions with the target protein.

SAR in Specific Biological Contexts

The versatility of the this compound scaffold is evident in its application across different therapeutic areas. The SAR of these derivatives is highly context-dependent, with specific structural features being important for activity against different biological targets.

Kinase Inhibition (c-Kit, VEGFR-2, MET)

Derivatives of the closely related 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one have been identified as potent inhibitors of several protein kinases, including c-Kit and VEGFR-2, which are crucial targets in cancer therapy. rsc.orgnih.gov A study exploring the SAR of this series revealed that the 8-amino substituent is a key determinant of potency and selectivity. rsc.orgnih.gov

For c-Kit inhibition, the presence of a 4-fluorobenzylamino group at the 8-position led to a compound with an impressive IC50 value of 8.5 nM. rsc.orgnih.gov The SAR data suggests that the nature of the substituent at the 8-amino position significantly influences the inhibitory activity.

Similarly, for VEGFR-2 inhibition, modifications at the 8-amino position and the N-2 phenyl ring were found to be critical. For instance, a derivative with a 3-(dimethylamino)propylamino substituent at the 8-position and a 2,4-difluorophenyl group at the N-2 position exhibited a potent VEGFR-2 inhibitory activity with an IC50 of 31.7 nM. rsc.orgnih.gov

While these compounds showed potent activity against c-Kit and VEGFR-2, they were found to be largely inactive against MET kinase, highlighting the potential for achieving kinase selectivity through careful molecular design. rsc.org

Table 1: SAR of 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one Derivatives as Kinase Inhibitors rsc.orgnih.gov

| Compound | R (at 8-amino position) | R' (at N-2 phenyl position) | c-Kit IC50 (nM) | VEGFR-2 IC50 (nM) |

| 1 | 4-Fluorobenzylamino | Phenyl | 8.5 | 102.3 |

| 2 | 3-(Dimethylamino)propylamino | 2,4-Difluorophenyl | 125.6 | 31.7 |

| 3 | Cyclopropylamino | Phenyl | >1000 | 279.9 |

| 4 | (1-Methylpiperidin-4-yl)amino | Phenyl | 329.6 | 456.1 |

Note: The data is for the 2,7-naphthyridin-1(2H)-one scaffold, which is structurally related to this compound.

Adenosine (B11128) A2A Receptor Antagonism

While the 1,8-naphthyridine (B1210474) scaffold has been explored for its potential as adenosine receptor agonists, specific and detailed SAR studies of this compound derivatives as adenosine A2A receptor antagonists are not yet prevalent in the literature. nih.gov The development of selective A2A receptor antagonists is a key area of research for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov The unique electronic and structural features of the this compound core suggest that it could serve as a valuable template for the design of novel A2A antagonists. Further research is warranted to explore the potential of this scaffold in this therapeutic area and to elucidate the specific structural requirements for potent and selective A2A receptor antagonism.

DNA-Binding Photosensitizers

The ability of naphthyridine derivatives to interact with DNA has been documented, particularly for the 1,8-naphthyridine isomer. oup.com These interactions are of interest for the development of anticancer agents and molecular probes. The planar nature of the naphthyridine ring system allows it to intercalate between DNA base pairs, while the substituents can interact with the grooves of the DNA helix.

The concept of using such molecules as photosensitizers involves their ability to absorb light and transfer the energy to molecular oxygen, generating reactive oxygen species that can induce cell death. This approach, known as photodynamic therapy, is a promising cancer treatment modality. While there is no specific literature detailing this compound derivatives as DNA-binding photosensitizers, their structural similarity to other DNA-binding agents suggests that this is a plausible area for future investigation. The 8-amino group could be functionalized with photosensitizing moieties, and the SAR could be explored by modifying both the naphthyridine core and the attached photosensitizer to optimize DNA binding and photodynamic efficiency.

The this compound scaffold represents a versatile and promising platform for the design of novel therapeutic agents. The structure-activity relationship studies, particularly in the context of kinase inhibition, have revealed key structural features that govern biological activity. The strategic modification of substituents on the naphthyridine core and the 8-amino group allows for the modulation of potency, selectivity, and pharmacokinetic properties. While research in other areas such as adenosine A2A receptor antagonism and DNA-binding photosensitizers is still in its nascent stages for this specific scaffold, the existing knowledge from related naphthyridine isomers provides a strong rationale for further exploration. Continued investigation into the SAR of this compound derivatives holds the potential to unlock new and effective treatments for a range of diseases.

Enzyme Inhibition (e.g., PDE4D)

The 1,7-naphthyridine (B1217170) scaffold has been identified as a promising framework for the development of potent enzyme inhibitors, particularly targeting phosphodiesterase 4D (PDE4D). PDE4 is an enzyme family that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. nih.gov Inhibition of PDE4, and specifically the PDE4D isoform, can lead to an increase in intracellular cAMP levels, which in turn reduces the expression of inflammatory cytokines. nih.gov This mechanism is a key target for treating inflammatory conditions and cognitive disorders. nih.govnih.gov

Research into this area has led to the identification of highly potent derivatives. One notable example is NVP-ABE171, a 6,8-disubstituted 1,7-naphthyridine derivative. nih.gov This compound demonstrated potent and selective inhibition of PDE4D with an IC50 value of 1.5 nM. nih.gov The potent inhibitory activity of NVP-ABE171 also translated to a significant reduction in the release of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov

The structure-activity relationship studies for this class of compounds often focus on modifications at various positions of the naphthyridine core to optimize potency and selectivity. Optimization efforts for related naphthyridinone series have targeted interactions within the active site of the PDE4 enzyme, which includes a hydrophobic pocket, a metal-binding pocket, and a solvent-filled side pocket. nih.govresearchgate.net

| Compound | Scaffold | Target | IC50 (nM) | Key Findings |

|---|---|---|---|---|

| NVP-ABE171 | 6,8-disubstituted 1,7-naphthyridine | PDE4D | 1.5 | Potent and selective inhibition; significant reduction in TNF-α release. nih.gov |

Antimycobacterial Activity

While direct studies on this compound are limited in the context of antimycobacterial activity, extensive research on the closely related 1,8-naphthyridine isomer provides valuable SAR insights that may inform the design of antitubercular agents based on the naphthyridine scaffold. nih.govrsc.org Derivatives of 1,8-naphthyridine have shown a range of biological activities, including promising effects against Mycobacterium tuberculosis (Mtb). nih.govnih.gov

In one study, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and evaluated for their activity against the Mtb H37Rv strain. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to over 50 μg/mL. rsc.org A key finding from this research was the identification of compound ANA-12, which incorporates a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) substituent. ANA-12 exhibited remarkable anti-tubercular activity with a MIC value of 6.25 μg/mL, equivalent to the standard drug ethambutol. nih.gov

The SAR studies on this series indicated that the nature of the substituent on the piperazine ring plays a crucial role in the antimycobacterial potency. nih.gov For instance, compounds ANC-2, ANA-1, ANA 6–8, and ANA-10 displayed moderate to good activity with MIC values of 12.5 μg/mL. rsc.org These findings underscore the potential of the naphthyridine core in developing new agents to combat tuberculosis. nih.gov

| Compound Series | Scaffold | Target Organism | Activity Range (MIC) | Most Potent Compound | MIC of Most Potent Compound (μg/mL) |

|---|---|---|---|---|---|

| ANC and ANA derivatives | 1,8-Naphthyridine-3-carbonitrile | Mycobacterium tuberculosis H37Rv | 6.25 - >50 μg/mL | ANA-12 | 6.25 |

Data from studies on the 1,8-naphthyridine isomer, presented for structural comparison and potential SAR insights. nih.govrsc.org

Development of Structure-Aided Drug Design (SADD) Strategies

The development of potent and selective this compound derivatives and related compounds has been significantly advanced by the application of structure-aided drug design (SADD) strategies. acs.org SADD encompasses both structure-based drug design (SBDD), which relies on the 3D structure of the biological target, and ligand-based drug design (LBDD), which uses knowledge of molecules that bind to the target. mdpi.com

In the context of developing PDE4 inhibitors, SBDD has been instrumental. For the related 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, rational design and X-ray crystallography were employed to understand and confirm the binding mode of this novel template within the enzyme's active site. acs.org This structural information allowed for further design iterations, targeting specific interactions within the PDE4 metal-binding pocket and an adjacent solvent-filled pocket. This targeted approach led to the development of compounds with enzymatic potencies in the double-digit picomolar range. acs.org

Molecular docking is another key SADD technique used to predict the binding orientation and affinity of a ligand to its target protein. For the antimycobacterial 1,8-naphthyridine derivative ANA-12, molecular docking studies were performed to evaluate its binding pattern in the active site of the enoyl-ACP reductase (InhA) from M. tuberculosis. nih.govrsc.org Such computational approaches are crucial for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process. enamine.net These strategies help in understanding target behavior, identifying potential binding sites, and rapidly screening large virtual libraries of compounds. enamine.net

Advanced Research Applications and Prospects of 1,7 Naphthyridin 8 Amine

Exploration in Drug Discovery and Development

The 1,7-naphthyridine (B1217170) core is a recognized "privileged scaffold" in drug discovery, meaning it can bind to multiple, diverse biological targets. The strategic placement of an amino group at the 8-position of this scaffold provides a crucial handle for synthetic modification, allowing for the systematic development of new chemical entities with tailored pharmacological profiles.

Design of Novel Drugs with Enhanced Efficacy and Safety

Researchers have actively designed and synthesized novel drug candidates based on the 1,7-naphthyridine framework to achieve enhanced efficacy and improved safety profiles. A key strategy involves modifying the 1,7-naphthyridin-8-amine core to create derivatives that exhibit high potency and selectivity for specific biological targets.

One notable area of research is the development of Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors. A series of benzo[de] ontosight.aibohrium.comnaphthyridin-7(8H)-ones, derived from the broader naphthyridine class, have been designed as novel PARP1 inhibitors. nih.gov One such derivative demonstrated exceptionally high potency against both the PARP1 enzyme and BRCA-deficient cancer cells. nih.gov Mechanistic studies confirmed that these new inhibitors effectively blocked PARP1 activity, leading to the accumulation of DNA double-strand breaks and cell-cycle arrest in cancer cells with BRCA2 mutations. nih.gov

Another significant application is in the development of phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory conditions like asthma. Scientists have synthesized 6,8-disubstituted 1,7-naphthyridines that act as potent and selective inhibitors of the PDE4D subtype. acs.org One lead compound from this class was found to be significantly more potent at inhibiting PDE4D compared to other PDE4 subtypes. acs.org In animal models of allergic asthma, this compound effectively reduced the influx of inflammatory cells into the lungs, highlighting the potential of this class of 1,7-naphthyridine derivatives as an oral therapy for asthma. acs.org

Investigation as Therapeutic Candidates for Various Diseases

The versatile structure of 1,7-naphthyridine derivatives has led to their investigation as potential therapeutic agents for a wide spectrum of diseases. The ability to modify the core structure allows for the fine-tuning of biological activity against various targets.

Derivatives of the 1,7-naphthyridine scaffold have shown strong potential in several therapeutic areas. Beyond their use as PARP and PDE4 inhibitors, they have been investigated for anticholinergic, cardiotonic, diuretic, anti-inflammatory, and analgesic effects. google.com These broad-ranging pharmacological effects suggest their utility in treating conditions such as heart disease, hypertension, arthritis, and pain. google.com Furthermore, research into 8-hydroxy naphthyridine derivatives has identified their potential as antileishmanial agents, although initial studies have been hampered by metabolic instability. nih.gov Efforts are ongoing to address these pharmacokinetic challenges to develop effective treatments for visceral leishmaniasis. nih.gov

The table below summarizes some of the key therapeutic areas where 1,7-naphthyridine derivatives have been investigated.

| Therapeutic Area | Target/Mechanism of Action | Research Findings |

| Oncology | PARP1 Inhibition | Benzo[de] ontosight.aibohrium.comnaphthyridin-7(8H)-one derivatives show high potency against PARP1 and BRCA-deficient cancer cells. nih.gov |

| Inflammatory Diseases (e.g., Asthma) | PDE4D Inhibition | 6,8-disubstituted 1,7-naphthyridines are potent and selective inhibitors of PDE4D, reducing inflammatory responses in preclinical models. acs.org |

| Cardiovascular Diseases | Cardiotonic Effects | Certain 1,7-naphthyridine derivatives exhibit cardiotonic properties, suggesting potential for treating heart conditions. google.com |

| Hypertension | Diuretic Effects | The diuretic properties of some 1,7-naphthyridine derivatives indicate their potential as antihypertensive agents. google.com |

| Pain and Inflammation | Analgesic and Anti-inflammatory Effects | The scaffold has been explored for its potential to yield compounds with pain-relieving and anti-inflammatory activities. google.com |

| Infectious Diseases (Leishmaniasis) | Sequestration of Divalent Metal Cations | 8-Hydroxy naphthyridine derivatives have shown in vitro antileishmanial activity, though in vivo efficacy requires further optimization. nih.gov |

Innovations in Organic Synthesis Enabled by this compound Chemistry

This compound is a valuable building block in organic synthesis, providing a versatile starting material for constructing more complex heterocyclic systems. calpaclab.com Its utility stems from the reactive amino group and the potential for further functionalization of the naphthyridine ring system.

A key synthetic application of this compound is its use as a precursor for other functionalized 1,7-naphthyridines. For instance, it can undergo hydrolysis to produce 6,7-dihydro-1,7-naphthyridin-8(5H)-one. This transformation provides access to a different class of naphthyridine derivatives with their own unique reactivity and potential applications.